3-(3-Methoxyphenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole
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Overview
Description
3-(3-Methoxyphenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenyl group, a methyl group, and a methylsulfanyl group attached to the triazole ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxybenzohydrazide with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxyphenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under catalytic hydrogenation conditions to modify the triazole ring or the substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-(3-Methoxyphenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The presence of the methoxyphenyl and methylsulfanyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 3-(4-Methoxyphenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole
- 3-(3-Methoxyphenyl)-4-ethyl-5-methylsulfanyl-1,2,4-triazole
- 3-(3-Methoxyphenyl)-4-methyl-5-ethylsulfanyl-1,2,4-triazole
Comparison: Compared to similar compounds, 3-(3-Methoxyphenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole may exhibit unique biological activities due to the specific arrangement of its substituents. The methoxyphenyl group can influence its electronic properties and reactivity, while the methylsulfanyl group can affect its lipophilicity and membrane permeability.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-14-10(12-13-11(14)16-3)8-5-4-6-9(7-8)15-2/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEFNMZOYBGHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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